2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid
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Overview
Description
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzoquinoline core substituted with a 2,4,6-trimethoxyphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azide forms an azido intermediate. This intermediate undergoes further cyclization and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-1-carboxylic acid
- 2-(2,4-Dimethoxyphenyl)quinoline-1-carboxylic acid
- **2-(2,4,6-Trimethoxyphenyl)quin
Properties
CAS No. |
71989-98-5 |
---|---|
Molecular Formula |
C23H19NO5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid |
InChI |
InChI=1S/C23H19NO5/c1-27-14-10-18(28-2)21(19(11-14)29-3)16-12-24-17-9-8-13-6-4-5-7-15(13)20(17)22(16)23(25)26/h4-12H,1-3H3,(H,25,26) |
InChI Key |
MANIUUXMEXENNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CN=C3C=CC4=CC=CC=C4C3=C2C(=O)O)OC |
Origin of Product |
United States |
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